9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
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Overview
Description
9-(3-Chlorophenyl)-3-azaspiro[55]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a chlorophenyl derivative with a suitable azaspiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
- Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-
Uniqueness
9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
918651-08-8 |
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Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H20ClN/c17-15-3-1-2-14(12-15)13-4-6-16(7-5-13)8-10-18-11-9-16/h1-4,12,18H,5-11H2 |
InChI Key |
FDFODNVVLSXQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC=C1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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